
Dmt-Pro-Phe-D-1-Nal-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Dmt-Pro-Phe-D-1-Nal-NH2 is a synthetic peptide analog that has been studied for its potential applications in opioid receptor research. This compound is a modified version of endomorphin-1 and endomorphin-2, which are endogenous opioid peptides. The modifications include the incorporation of 2,6-dimethyltyrosine (Dmt) and 3-(1-naphthyl)-D-alanine (D-1-Nal), which enhance its binding affinity and selectivity for opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-Pro-Phe-D-1-Nal-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The key steps include:
Attachment of 2,6-dimethyltyrosine (Dmt): The synthesis starts with the attachment of 2,6-dimethyltyrosine to the resin.
Sequential Addition of Amino Acids: The protected amino acids proline (Pro), phenylalanine (Phe), and 3-(1-naphthyl)-D-alanine (D-1-Nal) are added sequentially.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of This compound follows similar SPPS techniques but on a larger scale. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is often used for purification .
Chemical Reactions Analysis
Types of Reactions
Dmt-Pro-Phe-D-1-Nal-NH2: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of 2,6-dimethyltyrosine.
Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.
Substitution: Substitution reactions can occur at the aromatic rings of phenylalanine and 3-(1-naphthyl)-D-alanine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones .
Scientific Research Applications
Dmt-Pro-Phe-D-1-Nal-NH2: has several scientific research applications, including:
Opioid Receptor Research: The compound is used to study the binding affinity and selectivity of opioid receptors, particularly the mu-opioid receptor.
Pain Management: Research has shown that this compound has potential analgesic effects, making it a candidate for pain management studies.
Drug Development: The compound serves as a lead molecule for the development of new opioid receptor agonists and antagonists
Mechanism of Action
The mechanism of action of Dmt-Pro-Phe-D-1-Nal-NH2 involves its binding to the mu-opioid receptor. The compound mimics the action of endogenous opioid peptides, leading to the activation of the receptor. This activation triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of calcium ion currents, and activation of potassium channels. These effects result in analgesia and other opioid-related effects .
Comparison with Similar Compounds
Dmt-Pro-Phe-D-1-Nal-NH2: is unique due to its high binding affinity and selectivity for the mu-opioid receptor. Similar compounds include:
Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2): An endogenous opioid peptide with lower binding affinity.
Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2): Another endogenous opioid peptide with different receptor selectivity.
[Dmt1, D-2-Nal4]endomorphin-1: A synthetic analog with modifications similar to This compound , but with 3-(2-naphthyl)-D-alanine instead of 3-(1-naphthyl)-D-alanine.
These comparisons highlight the unique structural features and enhanced receptor binding properties of This compound .
Properties
Molecular Formula |
C38H43N5O5 |
|---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H43N5O5/c1-23-18-26(19-24(2)34(23)44)20-30(39)38(48)43-17-9-16-33(43)37(47)42-32(21-25-10-4-3-5-11-25)36(46)41-31(35(40)45)22-28-14-8-13-27-12-6-7-15-29(27)28/h3-8,10-15,18-19,30-33,44H,9,16-17,20-22,39H2,1-2H3,(H2,40,45)(H,41,46)(H,42,47)/t30-,31+,32-,33-/m0/s1 |
InChI Key |
UOSWQKPDVGZIDQ-YGXYGYJOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC5=CC=CC=C54)C(=O)N)N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC5=CC=CC=C54)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848348.png)
![[(4R,4aR,7S,7aR,12bS)-9-benzoyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848355.png)
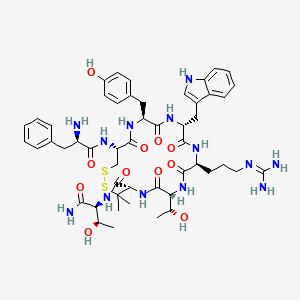
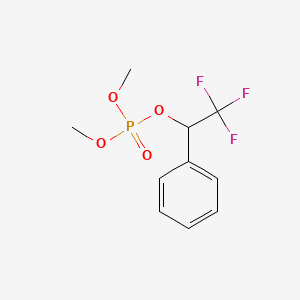
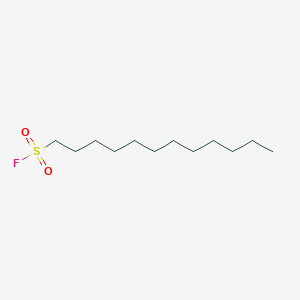
![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)
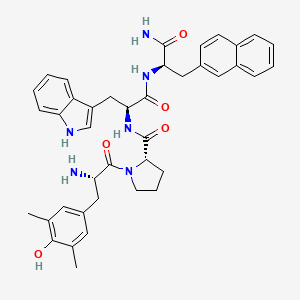

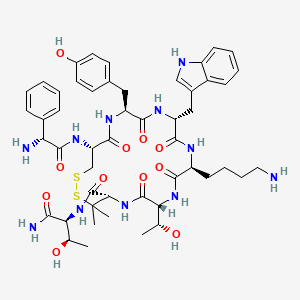
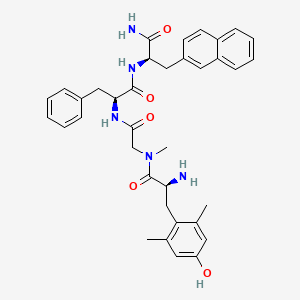
![2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B10848428.png)
